molecular formula C14H19NO4 B8147946 Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8147946
M. Wt: 265.30 g/mol
InChI Key: YOAQJXQXFDCKAY-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a hydroxyl group at the fourth position, and a hydroxymethyl group at the same position on the piperidine ring. The carboxylate group is attached to the nitrogen atom, making it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate typically begins with 4-hydroxypiperidine and benzyl bromide.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxypiperidine with the benzyl group from benzyl bromide. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation reactions, where the hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can also undergo reduction reactions, where the carboxylate group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction Reagents: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

    Oxidation Products: Carbonyl compounds such as aldehydes and ketones.

    Reduction Products: Alcohols and other reduced derivatives.

    Substitution Products: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

Chemistry:

  • Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in the synthesis of various complex organic molecules.
  • It serves as a precursor for the synthesis of piperidine-based ligands and catalysts.

Biology:

  • The compound is used in the study of enzyme inhibitors, particularly those targeting acetylcholinesterase and other enzymes involved in neurotransmission.
  • It is also used in the development of bioactive molecules with potential therapeutic applications.

Medicine:

  • This compound is investigated for its potential use in the treatment of neurological disorders such as Alzheimer’s disease.
  • It is also explored for its role in the development of novel pharmaceuticals with improved efficacy and safety profiles.

Industry:

  • The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
  • It is also employed in the development of new materials with unique properties.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors.
  • In the case of enzyme inhibition, Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity.
  • The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways.

Molecular Targets and Pathways:

  • Enzymes such as acetylcholinesterase and other hydrolases.
  • Receptors involved in neurotransmission and signal transduction pathways.

Comparison with Similar Compounds

    1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the hydroxymethyl and carboxylate groups.

    4-Hydroxypiperidine: Lacks the benzyl and carboxylate groups.

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the hydroxymethyl group.

Uniqueness:

  • Benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups at the fourth position, along with the carboxylate group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

benzyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-11-14(18)6-8-15(9-7-14)13(17)19-10-12-4-2-1-3-5-12/h1-5,16,18H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAQJXQXFDCKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CO)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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